

Application Notes and Protocols: Synthesis of Acylhydrazones using Phenazine-1-carbohydrazide

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Compound of Interest

Compound Name: Phenazine-1-carbohydrazide

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These application notes provide a comprehensive guide to the synthesis of acylhydrazones derived from **Phenazine-1-carbohydrazide**. This class of compounds has garnered significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities.^{[1][2][3]} The protocols detailed below are based on established synthetic methodologies, offering a reproducible approach for the generation of novel acylhydrazone derivatives for further investigation.

Introduction

Acylhydrazones are a versatile class of organic compounds characterized by the – C(=O)NHN=CH– functional group. They are synthesized through the condensation reaction of a carbohydrazide with an aldehyde or ketone.^[1] **Phenazine-1-carbohydrazide** serves as a valuable precursor, incorporating the biologically active phenazine scaffold into the final acylhydrazone structure. The phenazine nucleus is a known pharmacophore found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. The resulting phenazine-1-carboxamide-derived acylhydrazones are of particular interest for their potential as anticancer agents.^{[1][2]}

Data Presentation

The following tables summarize the quantitative data for a series of synthesized **phenazine-1-carbohydrazide**-derived acylhydrazones, including their yields, melting points, and in vitro anticancer activity.

Table 1: Synthesis Yields and Melting Points of Acylhydrazones (3a-3j)[1]

Compound	Molecular Formula	Yield (%)	Melting Point (°C)
3a	C ₂₃ H ₁₆ N ₅ O	60	256-257
3b	C ₂₀ H ₁₄ N ₄ O ₂	62	240-241
3c	C ₂₀ H ₁₂ Br ₂ N ₄ O ₂	65	269-270
3d	C ₂₇ H ₂₇ N ₅ O ₃	72	213-214
3e	C ₂₁ H ₁₆ N ₄ O ₃	68	190-191
3f	C ₂₀ H ₁₃ N ₅ O ₃	65	278-279
3g	C ₁₉ H ₁₃ N ₅ O	60	220-221
3h	C ₂₁ H ₁₅ N ₅ O	63	248-249
3i	C ₂₄ H ₁₈ N ₄ O	60	233-234
3j	C ₂₄ H ₁₈ N ₄ O	61	251-252

Table 2: In Vitro Anticancer Activity (IC₅₀ in μM) of Acylhydrazones[1]

Compound	HeLa	A549
3a	>50	>50
3b	23.45 ± 1.23	35.12 ± 1.54
3c	15.67 ± 0.87	28.76 ± 1.32
3d	8.98 ± 0.54	12.34 ± 0.76
3e	18.98 ± 0.98	31.43 ± 1.43
3f	>50	>50
3g	>50	>50
3h	>50	>50
3i	>50	>50
3j	>50	>50
Cisplatin	10.23 ± 0.65	15.43 ± 0.88

Experimental Protocols

Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol describes the initial synthesis of the core phenazine structure.

- Materials: Aniline, 2-bromo-3-nitro-benzoic acid.
- Procedure: A detailed procedure for the synthesis of Phenazine-1-carboxylic acid from aniline and 2-bromo-3-nitro-benzoic acid can be found in the supporting information of the cited literature.[\[1\]](#)

Synthesis of Phenazine-1-carbohydrazide

This protocol details the conversion of PCA to the key carbohydrazide intermediate.

- Materials: Phenazine-1-carboxylic acid (PCA), Anhydrous ethanol, Concentrated sulfuric acid, Hydrazine hydrate (85%).

- Step 1: Esterification of PCA:
 - In an ice bath, slowly add concentrated sulfuric acid (1 mL) to anhydrous ethanol (100 mL).
 - Allow the solution to return to room temperature.
 - Add Phenazine-1-carboxylic acid (2.24 g, 10 mmol) to the solution.
 - Reflux the mixture for 21 hours.
 - Cool the solution to room temperature and concentrate it to approximately 50 mL by evaporation.
 - Pour the concentrated solution into 200 mL of ice water.
 - Adjust the pH to 10 using a saturated potassium carbonate solution.
 - Extract the product with dichloromethane (4 x 60 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the ethyl ester of phenazine-1-carboxylic acid.
- Step 2: Hydrazinolysis:
 - Dissolve the crude ethyl ester from the previous step in anhydrous ethanol (100 mL).
 - Add 85% hydrazine hydrate (10 mL).
 - Reflux the mixture for 12 hours.
 - Cool the reaction mixture in an ice bath.
 - Collect the resulting precipitate by filtration.
 - Wash the solid with cold ethanol and dry under vacuum to obtain **Phenazine-1-carbohydrazide**.

General Procedure for the Synthesis of Acylhydrazones (3a-3j)

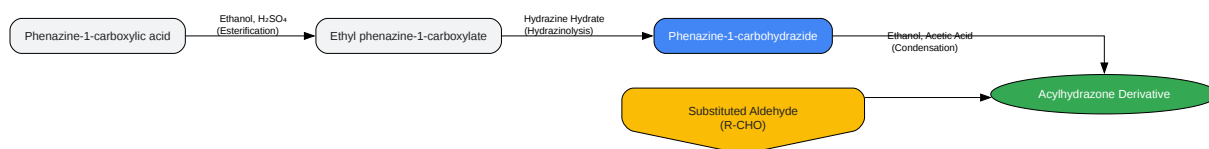
This protocol outlines the final condensation step to form the target acylhydrazones.

- Materials: **Phenazine-1-carbohydrazide**, Substituted aldehydes (e.g., isoquinoline-3-carbaldehyde, salicylaldehyde, etc.), Anhydrous ethanol, Glacial acetic acid.
- Procedure:
 - Dissolve **Phenazine-1-carbohydrazide** (0.238 g, 1 mmol) in anhydrous ethanol (30 mL).
 - Add the respective substituted aldehyde (1 mmol) to the solution.
 - Add 2-3 drops of glacial acetic acid as a catalyst.
 - Reflux the mixture for 8 hours.
 - Upon cooling, a solid precipitate will form.
 - Collect the solid by filtration.
 - Wash the solid three times with ethanol.
 - Recrystallize the crude product from a mixture of chloroform and ethanol.
 - Filter and dry the purified acylhydrazone product.^[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from Phenazine-1-carboxylic acid to the final acylhydrazone derivatives.

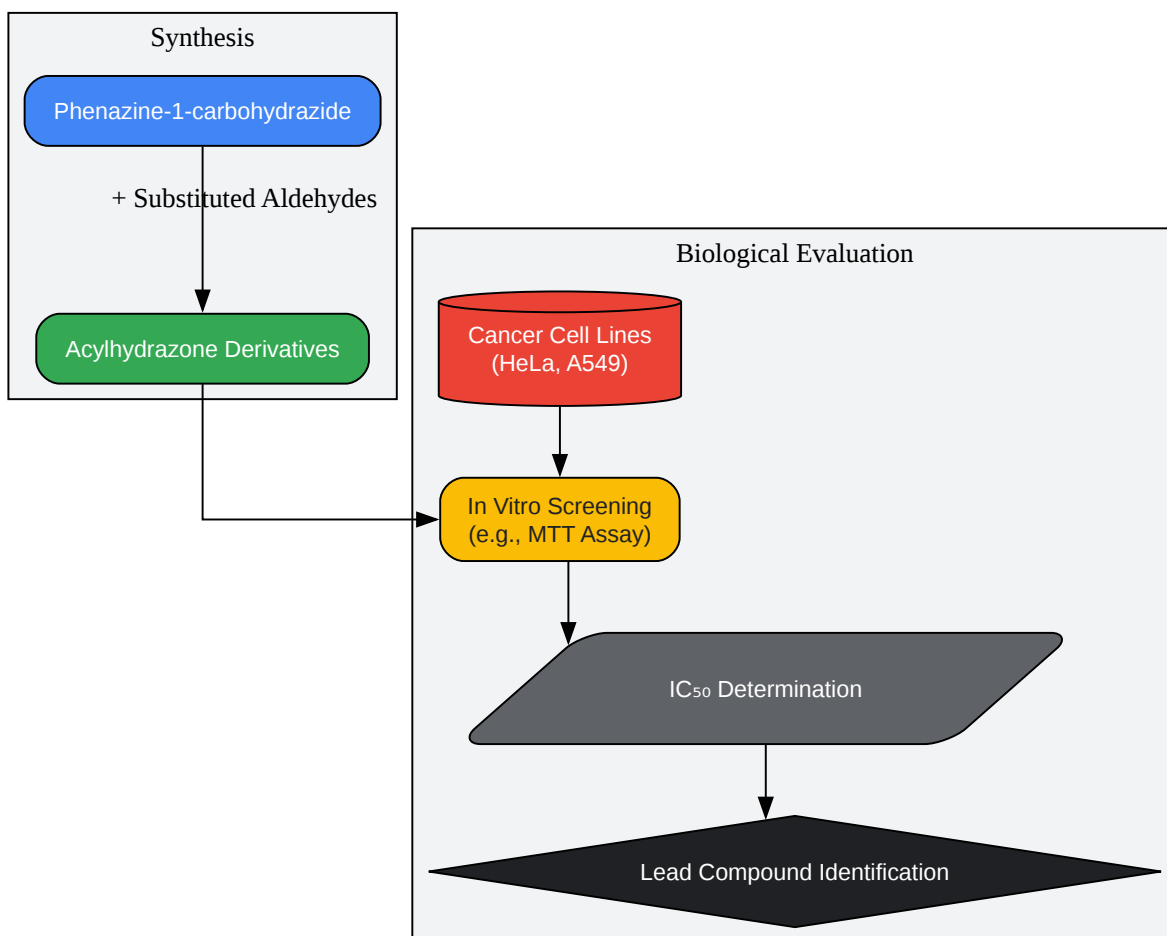


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Caption: Synthetic route to **Phenazine-1-carbohydrazone** derived acylhydrazones.

Anticancer Activity Logic

The diagram below outlines the logical flow of how the synthesized compounds are evaluated for their potential as anticancer agents.



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Caption: Workflow for evaluating the anticancer activity of synthesized acylhydrazones.

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References

- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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